molecular formula C18H21N5O4 B6484963 N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,5-dimethoxybenzamide CAS No. 899995-31-4

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,5-dimethoxybenzamide

Cat. No.: B6484963
CAS No.: 899995-31-4
M. Wt: 371.4 g/mol
InChI Key: KKZIQSRCPNWNPP-UHFFFAOYSA-N
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Description

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,5-dimethoxybenzamide is a synthetic small molecule based on the pyrazolo[3,4-d]pyrimidine scaffold, a core structure recognized as a bioisostere of purine nucleobases. This class of compounds is of significant interest in medicinal chemistry and oncology research due to its potential to interact with key enzymatic targets. Pyrazolo[3,4-d]pyrimidine derivatives are extensively investigated as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase . The design of such compounds often incorporates specific pharmacophoric features to efficiently bind within the ATP-binding pocket of these enzymes, making them valuable tools for studying signal transduction pathways in proliferative diseases . Furthermore, recent studies on analogous structures highlight their potential as inhibitors of other critical targets, including Cyclin-Dependent Kinase 2 (CDK2), which plays a fundamental role in cell cycle progression . The specific substitution pattern on the pyrazolopyrimidine core and the benzamide moiety is designed to optimize binding affinity and selectivity. This compound is supplied for research purposes to facilitate the exploration of new anticancer agents and the study of kinase inhibition mechanisms. It is intended for use in in vitro assays and biochemical studies only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-18(2,3)23-15-14(9-20-23)17(25)22(10-19-15)21-16(24)11-6-12(26-4)8-13(7-11)27-5/h6-10H,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZIQSRCPNWNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,5-dimethoxybenzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and its implications in cancer therapeutics.

  • Molecular Formula : C₁₈H₂₁N₅O₄
  • Molecular Weight : 371.4 g/mol
  • CAS Number : 899995-28-9

The biological activity of this compound primarily involves its role as a cyclin-dependent kinase (CDK) inhibitor. By binding to the active sites of CDK enzymes, it prevents their interaction with cyclins and substrates necessary for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Inhibition of Enzymes

Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit inhibitory effects on key enzymes involved in cancer progression. For instance:

  • A study focusing on similar pyrazolo derivatives highlighted their ability to inhibit Aldehyde Dehydrogenase 1A (ALDH1A), which is implicated in ovarian cancer. The findings suggest potential adjunctive roles in chemotherapy regimens.

Anticancer Properties

This compound has shown promise in preclinical models:

  • Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including breast and ovarian cancer cells. The compound's ability to induce apoptosis was linked to its effects on CDK pathways.

Binding Affinity Studies

Binding affinity studies using techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the interaction between this compound and its biological targets. Preliminary data suggest a high affinity for CDK2 and CDK6, indicating its potential as a selective inhibitor.

Data Summary

Property Value
Molecular FormulaC₁₈H₂₁N₅O₄
Molecular Weight371.4 g/mol
CAS Number899995-28-9
Mechanism of ActionCDK inhibition
Biological ActivityAnticancer properties

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core

Key structural analogs differ in substituents at the N1 and C5 positions, which modulate physicochemical and biological properties:

Compound Name N1 Substituent C5 Substituent Molecular Weight (g/mol) Key Features
Target Compound tert-butyl 3,5-dimethoxybenzamide 394.4* Enhanced lipophilicity; potential metabolic stability .
N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2,4-dimethoxybenzamide tert-butyl 2,4-dimethoxybenzamide 394.4* Altered substitution pattern may affect solubility and target interactions.
N-(1-tert-butyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl)-2,6-difluorobenzamide tert-butyl 2,6-difluorobenzamide 347.32 Fluorine atoms increase electronegativity, potentially enhancing binding.
(E)-2-(3,6-dimethyl-4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidin-5-yl)-N’-substituted acetohydrazides phenyl acetohydrazide derivatives ~400–450† Acetohydrazide group introduces hydrogen-bonding capacity; variable yields (60–78%).

*Calculated based on molecular formula. †Estimated range from .

Preparation Methods

Vilsmeier Amidination and Heterocyclization

The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via a one-flask procedure involving 5-amino-1-tert-butylpyrazole and N,N-dimethylformamide (DMF) in the presence of phosphorus tribromide (PBr₃). The reaction proceeds through Vilsmeier reagent formation, where PBr₃ activates DMF to generate an electrophilic intermediate. Subsequent amidination with the 5-aminopyrazole yields a formamidine derivative, which undergoes heterocyclization upon addition of hexamethyldisilazane (HMDS).

Optimization Insights :

  • PBr₃ Equivalents : Using 3.0 equivalents of PBr₃ ensures complete conversion of DMF to the Vilsmeier reagent, minimizing side reactions.

  • HMDS Role : HMDS acts as both a base and a nucleophile, facilitating deprotonation and silylation to stabilize intermediates during cyclization.

  • Solvent Selection : DMF outperforms alternatives like N,N-diethylformamide (DEF) due to its superior ability to stabilize reactive intermediates (Table 1).

Table 1: Solvent Effects on Pyrazolo[3,4-d]pyrimidine Yield

SolventYield (%)Reaction Time (h)
DMF915
DEF786
Piperidine-1-carbaldehyde568

Amidation with 3,5-Dimethoxybenzoyl Chloride

Coupling Reaction Optimization

The 3,5-dimethoxybenzamide moiety is introduced via Schotten-Baumann reaction between 5-amino-pyrazolo[3,4-d]pyrimidine and 3,5-dimethoxybenzoyl chloride. Key parameters include:

  • Solvent : Dichloromethane (DCM) enables rapid mixing and minimizes hydrolysis of the acid chloride.

  • Base : Triethylamine (3.0 equivalents) ensures efficient HCl neutralization, achieving 89–93% yields.

Mechanistic Analysis :
The reaction proceeds through nucleophilic acyl substitution, where the pyrazolo[3,4-d]pyrimidine’s amine attacks the electrophilic carbonyl carbon of the acid chloride. Steric hindrance from the tert-butyl group necessitates slight excesses of acid chloride (1.2 equivalents) for complete conversion.

Final Cyclization and Purification

Thermal Cyclization in 1,3-Butanediol

The intermediate amide undergoes cyclization in 1,3-butanediol at 110°C for 10 minutes, catalyzed by tetrabutylammonium hydroxide (TBAH). This step forms the 4-oxo moiety of the pyrazolo[3,4-d]pyrimidine.

Yield Enhancement Strategies :

  • Catalyst Loading : 3.3 equivalents of TBAH maximize ring closure efficiency (95% yield).

  • Temperature Control : Exceeding 110°C promotes decomposition, while lower temperatures (<100°C) result in incomplete cyclization.

Table 2: Cyclization Conditions and Outcomes

CatalystTemperature (°C)Yield (%)Purity (%)
TBAH1109599
NaOH1007285

Alternative Synthetic Routes and Comparative Analysis

Intramolecular Heterocyclization

An alternative pathway involves pre-forming the 3,5-dimethoxybenzamide derivative prior to pyrazolo[3,4-d]pyrimidine cyclization. This method, while reducing step count, requires stringent anhydrous conditions to prevent hydrolysis of the amide bond.

Advantages :

  • Higher Yields : Intramolecular reactions achieve 87–96% yields due to favorable entropy.

  • Reduced Purification : Fewer intermediates simplify chromatographic isolation .

Q & A

Basic: What are the optimal synthetic conditions for this compound, and how can purity be maximized?

Answer:
The synthesis involves multi-step reactions, typically including condensation, substitution, and amidation steps. Key parameters include:

  • Solvents: Dimethyl sulfoxide (DMSO) or ethanol for solubility and reactivity .
  • Temperature: Controlled reflux conditions (70–90°C) to avoid side reactions .
  • Catalysts: Triethylamine or palladium-based catalysts for cross-coupling reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Table 1: Example Reaction Conditions for Key Steps

StepReagentsSolventTemp. (°C)Yield (%)
AmidationEDCI/HOBtDMF2565–75
CyclizationPOCl₃Toluene11080–85

Basic: What spectroscopic and computational methods validate the compound’s structure?

Answer:

  • NMR (¹H/¹³C): Assigns protons and carbons in the pyrazolo[3,4-d]pyrimidine core and benzamide moiety. Key signals include tert-butyl (~1.3 ppm, singlet) and methoxy groups (~3.8 ppm) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ = 341.371 for C₁₇H₁₉N₅O₃) .
  • X-ray Crystallography: Resolves 3D conformation, highlighting π-π stacking in the heterocyclic core .
  • DFT Calculations: Predicts electronic properties (e.g., HOMO-LUMO gaps) and binding modes to biological targets .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:
SAR studies should systematically modify substituents and assess activity changes:

  • Core Modifications: Replace tert-butyl with aryl groups (e.g., 3,4-dimethylphenyl) to test steric effects on target binding .
  • Substituent Screening: Vary methoxy positions (3,5 vs. 2,4) to evaluate electronic impacts on enzyme inhibition .
  • Bioisosteric Replacement: Substitute benzamide with acetamide or sulfonamide groups to enhance solubility .

Table 2: Analogues and Activity Trends

Analog SubstituentTarget Activity (IC₅₀)Key Finding
2-Fluorobenzamide12 nM (Kinase X)Increased selectivity
3,5-Dimethylbenzamide45 nM (Enzyme Y)Reduced off-target binding

Advanced: How to resolve contradictions in reported biological efficacy across assays?

Answer: Contradictions may arise from assay conditions or target promiscuity. Mitigation strategies include:

  • Orthogonal Assays: Compare enzymatic inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to distinguish direct vs. indirect effects .
  • Kinetic Studies: Measure binding constants (Kd) via surface plasmon resonance (SPR) to validate target engagement .
  • Metabolic Stability Testing: Use liver microsomes to rule out rapid degradation as a cause of false negatives .

Advanced: What mechanistic insights explain its role in apoptosis pathways?

Answer:

  • Kinase Inhibition: The compound inhibits pro-survival kinases (e.g., AKT/PKB), disrupting phosphorylation cascades .
  • Caspase Activation: Upregulates caspase-3/7 activity in cancer cells (confirmed via Western blot) .
  • Mitochondrial Dysregulation: Reduces Bcl-2/Bax ratio, leading to cytochrome c release (flow cytometry data) .

Advanced: How can computational modeling predict off-target interactions?

Answer:

  • Docking Simulations (AutoDock Vina): Screen against kinase databases (e.g., PDB) to identify secondary targets .
  • MD Simulations (GROMACS): Assess binding stability (>50 ns trajectories) to prioritize high-affinity targets .
  • Pharmacophore Mapping: Align electrostatic/hydrophobic features with known inhibitors to predict cross-reactivity .

Advanced: What strategies improve solubility without compromising activity?

Answer:

  • Prodrug Design: Introduce phosphate esters at the methoxy group for pH-dependent release .
  • Nanoformulation: Encapsulate in PEGylated liposomes to enhance bioavailability (tested via dialysis assays) .
  • Co-Crystallization: Use succinic acid or cyclodextrins to create stable co-crystals with improved dissolution rates .

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